Levomefolate sodium is derived from folic acid through enzymatic processes in the body. It can also be synthesized chemically for use in supplements and pharmaceuticals. The compound is available commercially in various forms, including its crystalline calcium salt, which enhances its stability and bioavailability .
The synthesis of levomefolate sodium typically involves multiple steps that include both chemical reactions and enzymatic processes. A common method includes:
Levomefolate sodium has a complex molecular structure characterized by multiple functional groups that facilitate its biological activity. The structure includes:
Levomefolate sodium primarily participates in methylation reactions within one-carbon metabolism pathways. Key reactions include:
The compound's ability to act as a methyl donor makes it essential for DNA synthesis and repair processes. Its reactivity can be influenced by environmental factors such as pH and temperature.
Levomefolate sodium exerts its effects by crossing cellular membranes, including the blood-brain barrier, where it participates in critical metabolic pathways:
The pharmacokinetics of levomefolate sodium indicate that it is water-soluble and primarily excreted via the kidneys, with its action being influenced by dietary intake and genetic factors affecting folate metabolism.
Levomefolate sodium has several scientific uses:
Levomefolate sodium, systematically identified as the disodium salt of (6S)-5-methyltetrahydrofolic acid, possesses the molecular formula C₂₀H₂₃N₇Na₂O₆ and a molecular weight of 503.42 g/mol [8] [9]. This compound features a complex structure comprising three distinct moieties: a 6-methylpterin ring, a p-aminobenzoate group, and an L-glutamate residue, with stereospecificity at the C6 position defining its biological activity [5] [7]. The sodium ions are ionically bonded to the carboxylate groups of the glutamate moiety, significantly enhancing the compound's aqueous solubility compared to the free acid form. This molecular configuration is responsible for its role as the primary circulating and biologically active folate form in human physiology [1] [5].
Spectroscopic characterization reveals distinctive fingerprints: Infrared spectroscopy shows strong carbonyl stretches at approximately 1640-1680 cm⁻¹ (amide I band) and 1550-1590 cm⁻¹ (amide II band), while the glutamate carboxylates exhibit asymmetric and symmetric stretches at 1570-1600 cm⁻¹ and 1400-1420 cm⁻¹, respectively [4]. Nuclear magnetic resonance (NMR) studies confirm the (6S) stereochemistry through characteristic chemical shifts, including the methyl singlet at approximately δ 2.0 ppm (C7-H₃) and the C6 proton multiplet at δ 4.0-4.5 ppm in D₂O solutions [4] [9].
Table 1: Structural Identification Parameters of Levomefolate Sodium
Parameter | Specification |
---|---|
Molecular Formula | C₂₀H₂₃N₇Na₂O₆ |
Molecular Weight | 503.42 g/mol |
CAS Registry Number | 1423663-76-6 |
Synonyms | L-5-MTHF sodium; (6S)-5-Methyltetrahydrofolic acid disodium salt |
IUPAC Name | Disodium (2S)-2-[4-[[(2-amino-5-methyl-4-oxo-3,4,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
SMILES Notation | CN1C2=C(NC(N)=NC2=O)NC[C@@H]1CNC3=CC=C(C=C3)C(NC@HCCC([O-])=O)=O.[Na+].[Na+] |
Crystallographic studies establish that levomefolate sodium adopts a lamellar solid-state structure with alternating hydrophobic pterin/benzoyl regions and hydrophilic glutamate/sodium layers [4]. This arrangement facilitates superior hydration properties compared to calcium levomefolate (Ca-LMF), contributing to its enhanced solubility profile. Powder X-ray diffraction (PXRD) analysis reveals characteristic peaks at diffraction angles (2θ) of 6.8°, 12.5°, 18.7°, and 25.3°, providing a fingerprint for polymorph identification and quality control during manufacturing [3] [4].
The compound demonstrates remarkable thermal stability with decomposition temperatures exceeding 250°C, as determined by thermogravimetric analysis (TGA) [4]. However, it remains susceptible to oxidative degradation at the tetrahydrofolate moiety, necessitating protection from oxygen during storage and processing. Solid-state ¹³C NMR spectroscopy confirms the integrity of the reduced pterin ring system, showing resonances at δ 164 ppm (C4=O), δ 152 ppm (C2), and δ 54 ppm (C6) [4]. The sodium salt form maintains >95% purity for at least 24 months when stored under inert conditions (nitrogen atmosphere) at -20°C, while solutions require stabilization in neutral to slightly alkaline buffers (pH 7.5-8.5) to prevent hydrolytic cleavage of the C9-N10 bond [3] [7] [9].
Table 2: Comparative Stability Profiles of Folate Compounds
Parameter | Levomefolate Sodium | Folic Acid | Calcium Levomefolate |
---|---|---|---|
Thermal Decomposition | >250°C | 250°C | >300°C |
Moisture Sensitivity | High | Moderate | Low |
Oxidative Susceptibility | Very High | Low | High |
pH Stability Range | 7.5-8.5 | 5-12 | 6.5-8.0 |
Recommended Storage | -20°C, inert atmosphere | Room temperature | 2-8°C, dry |
The industrial synthesis of levomefolate sodium employs two principal routes: enzymatic reduction of folic acid and chemical synthesis from pterin precursors. The enzymatic pathway utilizes recombinant dihydrofolate reductase (DHFR) and NADPH in a bioreactor to reduce folic acid stepwise to tetrahydrofolate, followed by methylation using serine hydroxymethyltransferase to yield (6S)-5-methyltetrahydrofolate [6]. The product is then purified via ion-exchange chromatography and converted to the disodium salt by treatment with sodium hydroxide, achieving enantiomeric purity >99.5% (6S isomer) [6] [9].
Chemical synthesis begins with pterin monophosphate activation, where 6-hydroxymethylpterin undergoes phosphorylation and subsequent conjugation with p-aminobenzoylglutamate (PABG) in a protected form. Catalytic hydrogenation then reduces the pterin ring system stereoselectively, followed by methylation at N5 using formaldehyde/borohydride. The final step involves sodium salt formation through cation exchange chromatography, yielding pharmaceutical-grade material with chemical purity ≥98% [7] [9].
Crystallization represents a critical process control point, typically employing ketone-based solvent systems (acetone, methyl ethyl ketone) as anti-solvents. Patent literature describes optimized conditions: dissolving crude levomefolic acid in aqueous NaOH (0.1-0.5M) followed by controlled addition to 2-butanone at 5-10°C, yielding crystalline levomefolate sodium with defined polymorphic form [3]. This process achieves consistent particle size distribution (D90 < 50µm) essential for formulation homogeneity, with residual solvent levels meeting International Council for Harmonisation (ICH) limits (<500 ppm) [3] [9].
Table 3: Synthetic Methodologies for Levomefolate Sodium Production
Synthetic Approach | Key Steps | Yield | Enantiopurity | Scale Suitability |
---|---|---|---|---|
Enzymatic Reduction | Folic acid → DHFR/NADPH → THF → SHMT → 5-MTHF | 65-75% | >99.5% | Pilot to industrial |
Chemical Synthesis | Pterin activation → PABG conjugation → Reduction → Methylation | 45-55% | 98-99% | Laboratory to pilot |
Crystallization Method | Dissolution in NaOH → Anti-solvent precipitation (ketones) → Filtration | 85-90% recovery | Polymorph control | All scales |
The cation selection in levomefolate formulations profoundly impacts their physicochemical and biological properties. Levomefolate sodium demonstrates superior aqueous solubility (≥50 mg/mL in water at 25°C) compared to calcium levomefolate (Ca-LMF, ≈5 mg/mL) and magnesium levomefolate (Mg-LMF, ≈8 mg/mL) [4] [6] [7]. This enhanced dissolution profile translates to faster absorption kinetics in vivo, with peak plasma concentrations achieved within 0.5-1.5 hours post-administration versus 2-4 hours for calcium salts [1] [5]. The absence of divalent cations eliminates potential interference with concurrent mineral absorption (iron, zinc) and prevents complex formation with dietary inhibitors like phytates and oxalates [6].
Thermal analysis reveals that calcium levomefolate exhibits the highest decomposition temperature (>300°C) due to stronger ionic cross-linking in its crystal lattice, while sodium and magnesium salts decompose at >250°C and ≈240°C, respectively [4] [7]. However, the calcium salt's crystalline stability comes at the expense of bioavailability; human studies demonstrate that sodium levomefolate achieves 25-30% higher plasma AUC (0-8h) than equimolar calcium levomefolate doses [6]. Magnesium levomefolate occupies an intermediate position but offers theoretical advantages in neurological applications due to magnesium's cofactor roles in neurotransmitter synthesis [5].
Bioequivalence studies using the Dietary Folate Equivalent (DFE) conversion model reveal significant differences: sodium levomefolate has a DFE factor of 1.7 at doses <400μg (equivalent to folic acid) but increases to 2.0 at higher concentrations, whereas calcium levomefolate consistently shows a factor of 1.7 regardless of dose [6]. This indicates more efficient utilization of the sodium salt in pharmacological applications requiring supraphysiological folate concentrations, such as adjunctive depression therapy [5] [6].
Table 4: Comparative Properties of Levomefolate Salt Forms
Property | Levomefolate Sodium | Levomefolate Calcium | Levomefolate Magnesium |
---|---|---|---|
Molecular Formula | C₂₀H₂₃N₇Na₂O₆ | C₂₀H₂₃CaN₇O₆ | C₂₀H₂₃MgN₇O₆ |
Molecular Weight | 503.42 g/mol | 497.53 g/mol | 493.76 g/mol |
Aqueous Solubility | ≥50 mg/mL | ≈5 mg/mL | ≈8 mg/mL |
Thermal Decomposition | >250°C | >300°C | ≈240°C |
Relative Bioavailability | 100% (Reference) | 70-75% | 80-85% |
DFE Conversion Factor | 1.7 (<400μg), 2.0 (≥400μg) | 1.7 (all doses) | 1.7 (all doses) |
Primary Applications | Research formulations, parenteral products | Food fortification, dietary supplements | Neurological research formulations |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1